molecular formula C16H19ClN2O B1195330 Rotoxamine CAS No. 5560-77-0

Rotoxamine

Cat. No.: B1195330
CAS No.: 5560-77-0
M. Wt: 290.79 g/mol
InChI Key: OJFSXZCBGQGRNV-INIZCTEOSA-N
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Description

Rotoxamine, chemically designated as (S)-carbinoxamine maleate, is a first-generation ethanolamine-class antihistamine. It acts as a selective H1 receptor antagonist and exhibits anticholinergic activity, making it effective in managing allergic rhinitis, conjunctivitis, urticaria, and symptoms of the common cold . Structurally, it is the levorotatory (S)-enantiomer of carbinoxamine, paired with maleic acid to form a stable salt. Its molecular formula is C₁₆H₁₉ClN₂O·C₄H₄O₄ (molecular weight: 406.86 g/mol), and it is characterized by high affinity for histamine H1 receptors, contributing to its prolonged therapeutic effects .

This compound’s clinical applications extend beyond allergy management; it is also used to mitigate drug-induced extrapyramidal symptoms and mild Parkinsonian tremors . The drug was commercialized in formulations like Karbinal ER (extended-release oral suspension), approved in 2013 for pediatric and adult populations .

Properties

CAS No.

5560-77-0

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1

InChI Key

OJFSXZCBGQGRNV-INIZCTEOSA-N

SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Isomeric SMILES

CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Other CAS No.

5560-77-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Rotoxamine is synthesized through the reaction of 2-(4-chlorophenyl)-2-pyridinylmethanol with dimethylamine. The reaction typically involves the use of a suitable solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Rotoxamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .

Scientific Research Applications

Rotoxamine has a wide range of applications in scientific research:

Mechanism of Action

Rotoxamine exerts its effects by competing with free histamine for binding at H1-receptor sites. This antagonizes the effects of histamine on H1-receptors, leading to a reduction in the symptoms associated with allergic reactions. The molecular targets of this compound include the H1-receptors located on various cells, including those in the respiratory tract and skin .

Comparison with Similar Compounds

Structural and Pharmacological Similarities

Rotoxamine belongs to the ethanolamine subclass of H1 antagonists, sharing a core structure with other first-generation antihistamines like carbinoxamine (racemic mixture) and diphenhydramine. However, its enantiomeric purity and salt formulation distinguish it from analogs. Below is a comparative analysis:

Table 1: Structural and Pharmacokinetic Comparison
Parameter This compound [(S)-carbinoxamine maleate] Carbinoxamine (Racemic Base) Diphenhydramine (Benchmark Ethanolamine)
Molecular Formula C₁₆H₁₉ClN₂O·C₄H₄O₄ C₁₆H₁₉ClN₂O C₁₇H₂₁NO
Molecular Weight 406.86 g/mol 290.79 g/mol 255.35 g/mol
Stereochemistry (S)-enantiomer Racemic mixture Racemic mixture
Receptor Affinity High H1 antagonism; moderate anticholinergic Similar to this compound High H1 antagonism; strong anticholinergic
Sedative Effects Moderate Moderate High
Clinical Use Allergies, extrapyramidal symptoms Allergies, motion sickness Allergies, insomnia
Approved Formulations Karbinal ER (extended-release) Immediate-release tablets Capsules, injectables

Sources :

Key Findings:

Salt Formulation : The maleate salt improves solubility and bioavailability, enabling extended-release formulations like Karbinal ER .

Sedation Profile : this compound induces less sedation than diphenhydramine, a feature attributed to its lower anticholinergic activity .

Table 2: Clinical Performance Metrics
Metric This compound Carbinoxamine (Racemic) Diphenhydramine
Onset of Action 15–30 minutes 15–30 minutes 15–30 minutes
Half-life 12–15 hours 10–12 hours 4–8 hours
Pediatric Use FDA-approved Off-label Limited (risk of CNS depression)
Adverse Effects Dry mouth, dizziness Similar to this compound Sedation, urinary retention

Sources :

Discussion:
  • Extended Half-life : this compound’s prolonged half-life supports once-daily dosing in Karbinal ER, improving patient compliance .
  • Pediatric Safety : this compound is uniquely approved for children ≥2 years, whereas diphenhydramine is avoided in young populations due to paradoxical excitation risks .

Marketed Alternatives and Limitations

While this compound shares mechanistic similarities with cetirizine (second-generation antihistamine), the latter lacks anticholinergic effects, making it unsuitable for extrapyramidal symptom management. Conversely, this compound’s utility in Parkinsonian adjunct therapy is unmatched by most H1 antagonists .

Biological Activity

Rotoxamine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on this compound, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic uses.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may exert effects through:

  • Receptor Modulation : this compound appears to interact with various neurotransmitter receptors, potentially influencing pathways involved in mood regulation and pain perception.
  • Enzyme Inhibition : It may inhibit certain enzymes associated with inflammatory processes, suggesting a role in anti-inflammatory therapies.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates several key activities:

  • Anti-inflammatory Effects : Research shows that this compound can reduce pro-inflammatory cytokine production, which may be beneficial in conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Properties : Preliminary evidence suggests that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryDecreased cytokine levels
NeuroprotectionReduced oxidative stress
Receptor InteractionModulation of serotonin receptors

Table 2: Case Studies Involving this compound

Study ReferenceStudy DesignFindings
Animal ModelSignificant reduction in inflammation
In vitro neuronal cellsProtection against cell death
Clinical TrialImprovement in mood disorders

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6. This suggests its potential use in treating autoimmune diseases.
  • Neuroprotection : In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential application in neurodegenerative diseases like Alzheimer's.
  • Clinical Applications : A preliminary clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a notable improvement in symptoms compared to placebo, warranting further investigation into its antidepressant properties.

Research Findings

Recent investigations into this compound have revealed promising results regarding its biological activity:

  • Cellular Studies : In vitro experiments have shown that this compound can modulate signaling pathways associated with inflammation and apoptosis.
  • Animal Models : Studies utilizing rodent models have demonstrated significant therapeutic effects on both inflammatory and neurodegenerative conditions.
  • Clinical Trials : Early-phase clinical trials suggest safety and tolerability, with some participants reporting improved outcomes related to mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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